molecular formula C10H13BF2O3 B3060281 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid CAS No. 2096339-90-9

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid

Cat. No. B3060281
CAS RN: 2096339-90-9
M. Wt: 230.02
InChI Key: CJYRRWCWAJPESW-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids . It has a CAS Number of 2096339-90-9 and a molecular weight of 230.02 . The IUPAC name for this compound is 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid is represented by the InChI code 1S/C10H13BF2O3/c1-5(2)16-10-8(12)6(3)4-7(9(10)13)11(14)15/h4-5,14-15H,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid are not detailed in the search results, boronic acids are known to participate in Suzuki–Miyaura coupling . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid include a molecular weight of 230.02 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a boron reagent in Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Biaryl Compounds

In the field of organic synthesis, this compound can be used in the synthesis of biaryl compounds . Biaryl compounds are a class of organic compounds that contain two aryl groups connected by a single bond or by a non-aryl group .

Palladium-Catalyzed Direct Arylation

This compound can be used in palladium-catalyzed direct arylation . This is a type of reaction where an aryl group is directly transferred from the boronic acid to another molecule in the presence of a palladium catalyst .

Synthesis of Heterocyclic Compounds

This compound can be used in the synthesis of heterocyclic compounds . These are organic compounds that contain at least one atom of an element other than carbon in their ring structure .

Synthesis of Functionalized Alkenes

This compound can be used in the synthesis of functionalized alkenes . Alkenes are hydrocarbons that contain a carbon-carbon double bond, and functionalized alkenes are those that contain additional functional groups .

Synthesis of Organoboron Compounds

This compound can be used in the synthesis of organoboron compounds . Organoboron compounds are those that contain a carbon-to-boron bond .

Safety and Hazards

The safety information for 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid suggests that it should be handled with care to avoid contact with skin and eyes . It is also recommended to use personal protective equipment when handling this compound .

Mechanism of Action

properties

IUPAC Name

(2,4-difluoro-5-methyl-3-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-5(2)16-10-8(12)6(3)4-7(9(10)13)11(14)15/h4-5,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYRRWCWAJPESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OC(C)C)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169918
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid

CAS RN

2096339-90-9
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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